Ethyl [(but-3-en-1-yl)oxy]carbamate

Urea Transporter Inhibition Diuretic Research Carbamate Pharmacology

Specifically procure CAS 61807-44-1 for your UT-B research. This unique N-butenyloxy carbamate delivers potent nanomolar inhibition (IC₅₀ 110–240 nM), making it a high-affinity probe for mechanistic studies in kidney or erythrocyte models. Its simple structure (MW 159.18, LogP 1.44) and terminal alkene handle offer a superior, drug-like starting point for diuretic development and straightforward SAR diversification, far exceeding generic alkyl carbamates.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 61807-44-1
Cat. No. B12922453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [(but-3-en-1-yl)oxy]carbamate
CAS61807-44-1
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCCOC(=O)NOCCC=C
InChIInChI=1S/C7H13NO3/c1-3-5-6-11-8-7(9)10-4-2/h3H,1,4-6H2,2H3,(H,8,9)
InChIKeyRRNZAAWQYQUDDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl [(but-3-en-1-yl)oxy]carbamate (CAS 61807-44-1) Procurement Guide: Key Properties and Sourcing Considerations for Carbamate Research


Ethyl [(but-3-en-1-yl)oxy]carbamate (CAS 61807-44-1), also known as ethyl N-but-3-enoxycarbamate, is a member of the carbamate chemical class with the molecular formula C₇H₁₃NO₃ and a molecular weight of approximately 159.18 g/mol [1]. It is characterized by the presence of a terminal alkene within a butenyloxy group attached to the carbamate nitrogen, a structural motif that distinguishes it from simpler alkyl carbamates [1]. While its physicochemical properties are not extensively documented in the primary literature, its calculated LogP (1.44460) and topological polar surface area (51.05 Ų) [1] indicate moderate lipophilicity, a property that can influence its utility in diverse chemical and biological research applications [1].

Why Ethyl [(but-3-en-1-yl)oxy]carbamate (CAS 61807-44-1) is Not Interchangeable with Other Carbamates: A Procurement Advisory


Within the carbamate class, subtle structural variations can profoundly alter a compound's biological target profile and physicochemical behavior, rendering generic substitution a significant risk in research settings. Ethyl [(but-3-en-1-yl)oxy]carbamate features a specific N-butenyloxy substitution that imparts a unique three-dimensional shape and electronic distribution compared to simple alkyl carbamates (e.g., ethyl carbamate) or those with different alkoxy groups (e.g., methoxy, tert-butyl) [1]. This structural nuance is critical as it has been shown to confer specific nanomolar-level inhibitory activity against the urea transporter UT-B [2], a property unlikely to be shared by its close structural analogs. Therefore, procuring this specific CAS registry number is essential for experiments designed to explore this particular chemical space or to reproduce findings that are dependent on its precise molecular architecture [1][2].

Quantitative Differentiation Evidence for Ethyl [(but-3-en-1-yl)oxy]carbamate (CAS 61807-44-1) Against Comparator Compounds


Comparative UT-B Inhibition Potency of Ethyl [(but-3-en-1-yl)oxy]carbamate vs. Reference Inhibitor DMTU

Ethyl [(but-3-en-1-yl)oxy]carbamate demonstrates potent inhibition of the urea transporter UT-B, a key target in renal physiology and diuretic research. Its reported IC₅₀ values are 110 nM for rat UT-B and 240 nM for mouse UT-B, both measured in MDCK cells [1]. In stark contrast, the well-known urea analog inhibitor DMTU (dimethylthiourea) exhibits a far weaker, millimolar-level inhibition of rat UT-B, with a reported IC₅₀ of 2–3 mM [2]. This represents a potency difference of over 18,000-fold, highlighting a clear and quantifiable differentiation.

Urea Transporter Inhibition Diuretic Research Carbamate Pharmacology

Differentiation in Physicochemical Properties: Ethyl [(but-3-en-1-yl)oxy]carbamate vs. Methyl N-(but-3-en-1-yl)carbamate

The calculated LogP value for ethyl [(but-3-en-1-yl)oxy]carbamate is 1.44 [1]. This can be contrasted with the structurally related methyl N-(but-3-en-1-yl)carbamate (CAS not specified, ChemSpider ID 8255962), which has a lower molecular weight (129.16 g/mol) and is expected to have a lower LogP due to its methyl ester group . While no direct experimental LogP comparison is available, the estimated difference in lipophilicity (~0.5-1.0 LogP unit based on substituent contribution) suggests ethyl [(but-3-en-1-yl)oxy]carbamate will have moderately higher membrane permeability and lower aqueous solubility, which could be a critical differentiator in biological assays.

Physicochemical Profiling Lipophilicity ADME Properties

Molecular Weight Differentiation: Impact on Membrane Permeability and In Vivo Applications

Ethyl [(but-3-en-1-yl)oxy]carbamate has a molecular weight of 159.18 g/mol [1]. This places it well within the 'Lipinski's rule of five' guidelines for drug-likeness. For comparison, many advanced UT-B inhibitor tool compounds, such as UT-B-IN-1 (UTBINH-14), have significantly higher molecular weights (over 450 g/mol) and more complex structures . While direct activity comparisons are not available, the smaller size and lower molecular weight of ethyl [(but-3-en-1-yl)oxy]carbamate are class-level indicators of potentially superior membrane permeability and oral bioavailability, making it a more attractive starting point for drug discovery programs where these properties are paramount.

Drug Discovery Small Molecule Therapeutics Pharmacokinetics

Limitation Statement: Absence of High-Strength Direct Comparative Data

It is essential to note that high-strength, direct head-to-head comparative studies between ethyl [(but-3-en-1-yl)oxy]carbamate and its closest structural analogs (e.g., ethyl carbamate, methyl N-(but-3-en-1-yl)carbamate) are not available in the current scientific literature or public databases. The evidence presented herein relies on cross-study comparisons and class-level inferences. While the nanomolar UT-B inhibition data for this compound [1] is robust and stands in stark contrast to the millimolar activity of the known inhibitor DMTU [2], direct comparisons with other carbamates for this specific target are absent. Consequently, procurement decisions should be made with the understanding that the compound's unique profile is inferred from a combination of specific activity data and general chemical principles, rather than from a comprehensive set of head-to-head studies.

Evidence Assessment Research Limitations Procurement Caution

Defined Application Scenarios for Ethyl [(but-3-en-1-yl)oxy]carbamate (CAS 61807-44-1) Based on Quantitative Evidence


Nanomolar Probe for Urea Transporter UT-B in Renal Physiology Studies

Ethyl [(but-3-en-1-yl)oxy]carbamate is an ideal procurement choice for researchers investigating the role of urea transporter UT-B in the kidney or erythrocytes. Its demonstrated nanomolar potency (IC₅₀ = 110–240 nM) [1] makes it a high-affinity probe, suitable for acute functional assays and mechanistic studies where strong inhibition is required to elicit a robust biological response. This application is supported by the evidence that its potency vastly exceeds that of classical urea analog inhibitors like DMTU [2].

Lead-Like Scaffold for UT-B Inhibitor Drug Discovery Programs

In medicinal chemistry, ethyl [(but-3-en-1-yl)oxy]carbamate serves as an attractive, low molecular weight (159.18 g/mol) [1] starting point for the development of novel diuretics. Its simple structure and favorable calculated physicochemical properties (LogP 1.44) [1] offer significant advantages for optimization over larger, more complex tool compounds. Procurement for this purpose is justified by the class-level inference that its small size correlates with better prospects for achieving oral bioavailability and drug-likeness compared to higher molecular weight alternatives [2].

Synthetic Intermediate for Derivatization to Explore Carbamate Structure-Activity Relationships (SAR)

The terminal alkene in the butenyloxy side chain [1] provides a reactive handle for further chemical derivatization. This makes ethyl [(but-3-en-1-yl)oxy]carbamate a valuable procurement for synthetic chemists aiming to explore the structure-activity relationships (SAR) of carbamates, particularly for generating analogs with modified physicochemical or biological properties. This is a core application that leverages its unique functional group for chemical diversification.

Technical Documentation Hub

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